2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide
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Overview
Description
2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide is a chemical compound with the molecular formula C6H12N2O3S and a molecular weight of 192.24 g/mol It is known for its unique structural features, including a thiolane ring with a dioxo substitution and an acetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide typically involves the reaction of 3-thiopheneacetic acid with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product . The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include ethanol or methanol
Catalysts: No specific catalysts are required, but the reaction may be facilitated by the presence of a base such as sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the dioxo group to other functional groups, such as hydroxyl groups.
Substitution: The acetohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents depending on the reaction type
Major Products Formed
The major products formed from these reactions include various substituted thiolane derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetic acid
- 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)amino]acetic acid hydrochloride
Uniqueness
Compared to similar compounds, 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide stands out due to its acetohydrazide group, which imparts unique reactivity and potential biological activities. This structural feature allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S/c7-8-6(9)3-5-1-2-12(10,11)4-5/h5H,1-4,7H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPBLQYIHLJARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515169-85-4 |
Source
|
Record name | 2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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